1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of an imidazolidine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-methoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with urea to yield the desired imidazolidine-2,4,5-trione derivative. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)methylimidazolidine-2,4,5-trione
- 1-(4-Methoxyphenyl)imidazolidine-2,4,5-dione
- 1-(4-Methoxyphenyl)imidazolidine-2,4-dione
Uniqueness
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is unique due to its specific substitution pattern and the presence of the imidazolidine-2,4,5-trione core. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-7-4-2-6(3-5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSZIUTWVPFPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675470 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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